molecular formula C14H16INO5 B2859678 dimethyl N-(4-iodobenzoyl)glutamate CAS No. 473444-31-4

dimethyl N-(4-iodobenzoyl)glutamate

Cat. No. B2859678
CAS RN: 473444-31-4
M. Wt: 405.188
InChI Key: GUIAUTJTUAVNMG-UHFFFAOYSA-N
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Description

Dimethyl N-(4-iodobenzoyl)glutamate is a chemical compound with the CAS number 473444-31-4 . It has a molecular weight of 405.19 . The IUPAC name for this compound is dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 405.19 .

Scientific Research Applications

Glutamate Receptor Functions and Neuroprotection

Glutamate is a principal excitatory neurotransmitter in the brain, playing a critical role in normal synaptic transmission, synaptic plasticity, and brain development. Excessive glutamate can induce excitotoxicity, leading to neuronal damage or death. Studies have focused on understanding the mechanisms of glutamate receptors, such as NMDA (N-methyl-D-aspartate) and AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, to develop neuroprotective strategies. For instance, compounds like dimethyl sulfoxide (DMSO) have been shown to suppress glutamate-induced responses and protect against excitotoxic neuronal death by inhibiting glutamate receptor-mediated ion currents and calcium influx in hippocampal neurons (Lu & Mattson, 2001).

Synthesis and Characterization of Glutamate Analogues

Research on the synthesis of glutamate analogues, such as poly-γ-glutamic acid (γ-PGA) and its derivatives, provides valuable insights into the chemical modification and potential applications of glutamate-related compounds. These studies aim to develop novel compounds with enhanced bioavailability or specific receptor selectivity for therapeutic applications. For example, the chemical synthesis of poly-γ-glutamic acid through polycondensation of glutamic acid dimers has been explored to obtain compounds with varying molecular weights for potential biomedical applications (Sanda, Fujiyama, & Endo, 2001).

Applications in Neuroscience Research

The applications of glutamate and its analogues extend to neuroscience research, where understanding the modulation of glutamate receptors can contribute to the development of treatments for neurological disorders. Negative allosteric modulators of metabotropic glutamate receptors (mGluRs), such as CTEP, have shown promise in preclinical studies for the treatment of disorders requiring chronic receptor inhibition, illustrating the therapeutic potential of targeting glutamate receptor pathways (Lindemann et al., 2011).

Safety and Hazards

The safety data sheet (SDS) for dimethyl N-(4-iodobenzoyl)glutamate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

dimethyl 2-[(4-iodobenzoyl)amino]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO5/c1-20-12(17)8-7-11(14(19)21-2)16-13(18)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIAUTJTUAVNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)NC(=O)C1=CC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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